2-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoline
Description
Properties
IUPAC Name |
[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-quinolin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-21-11-8-19(22-14)26-16-9-12-24(13-10-16)20(25)18-7-6-15-4-2-3-5-17(15)23-18/h2-8,11,16H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHZZJLUWYMMPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoline typically involves multi-step organic reactions. The process may start with the preparation of the quinoline and pyrimidine intermediates, followed by their coupling through a piperidine linker. Common reagents used in these reactions include:
Quinoline derivatives: Prepared through Friedländer synthesis or Skraup synthesis.
Pyrimidine derivatives: Synthesized via Biginelli reaction or other condensation reactions.
Piperidine derivatives: Obtained through hydrogenation of pyridine or other methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or quinoline moieties.
Reduction: Reduction reactions could target the quinoline ring, converting it to a dihydroquinoline derivative.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the quinoline or pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoline would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target protein and thereby exerting its effects.
Comparison with Similar Compounds
Structural Analogues of Quinoline-Piperidine Hybrids
The following table summarizes key structural analogs, their substituents, and notable properties:
Key Structural Differences and Implications
Substituent Diversity: The target compound uniquely combines a pyrimidine-oxy group with a piperidine-carbonyl linker. This contrasts with analogs like 4-(piperidin-1-yl)-2-(thiophen-2-yl)quinoline, which lacks the carbonyl bridge and pyrimidine, instead featuring a thiophene for aromatic interactions . Compounds such as 2-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide (CAS 853333-40-1) incorporate ionic forms (e.g., hydrobromide salts), enhancing solubility but altering pharmacokinetics .
Biological Relevance: Pyrimidine-containing analogs (e.g., 2-arylquinolines in ) demonstrate anticancer activity, suggesting the target compound may share similar mechanisms via kinase inhibition . Piperazine-linked derivatives (e.g., 2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)piperazinyl]carbonyl}quinoline) show affinity for serotonin receptors, highlighting the role of the piperazine/piperidine moiety in CNS targeting .
Synthetic Accessibility: The target compound’s synthesis likely involves condensation of a 4-hydroxypiperidine-pyrimidine intermediate with a quinoline-carboxylic acid derivative, analogous to methods in and . In contrast, hexahydroquinoline derivatives (e.g., ) require cyclohexanedione and aniline precursors, limiting structural flexibility .
Physicochemical Properties
- Lipophilicity : The pyrimidine-oxy group may reduce logP compared to thiophene or chlorobenzyl analogs, improving aqueous solubility .
- Molecular Weight: At ~407 g/mol (estimated), the compound falls within the "drug-like" range, similar to 2-(4-methylphenyl)-4-[(4-phenylpiperazinyl)carbonyl]quinoline (CAS 445254-48-8, 407.51 g/mol) .
Biological Activity
The compound 2-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoline is a synthetic organic molecule belonging to the class of quinoline derivatives. It has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Quinoline Core : A bicyclic structure known for various biological activities.
- Piperidine Ring : Contributes to the compound's interaction with biological targets.
- 2-Methylpyrimidin-4-yloxy Group : Enhances solubility and bioavailability.
The primary mechanism of action for this compound involves its interaction with specific protein targets, particularly:
- Protein Kinase B (PKB/Akt) : The compound exhibits ATP-competitive inhibition of PKB, which is crucial in regulating cell survival and proliferation pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical Pathways
The compound significantly influences the phosphatidylinositol-3 kinase (PI3K) signaling pathway , which is pivotal in various cellular processes including metabolism, growth, and survival. Inhibition of this pathway is often associated with anticancer effects.
Anticancer Properties
Research has demonstrated that this compound exhibits notable anticancer properties:
- Cell Proliferation Inhibition : The compound has shown effectiveness in inhibiting the growth of various cancer cell lines. For instance, it was observed to induce significant cell cycle arrest at the G1 phase and provoke apoptosis through upregulation of p53 and caspase pathways .
- In Vivo Studies : Animal studies have indicated that the compound effectively inhibits tumor growth in xenograft models, demonstrating its potential as a therapeutic agent for cancer treatment.
Other Biological Activities
Beyond anticancer effects, quinoline derivatives have been evaluated for their antibacterial and antifungal activities. Some studies suggest that modifications in the quinoline structure can enhance these properties, making them suitable candidates for further development as antimicrobial agents .
Research Findings and Case Studies
A review of literature reveals several significant findings regarding the biological activity of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 6h | EGFR Inhibition | 0.22 μM | |
| Various Quinoline Derivatives | Antimalarial Activity | 0.014 - 5.87 μg/mL | |
| N-benzyl derivative | Tumor Growth Inhibition | Not specified |
These studies highlight the versatility of quinoline derivatives in targeting various biological pathways, particularly in cancer therapy.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent:
- Metabolism : Compounds similar to this quinoline derivative typically undergo rapid metabolism in vivo, leading to low oral bioavailability but effective systemic exposure when administered appropriately.
Q & A
What are the key synthetic strategies for synthesizing 2-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoline?
Basic Research Question
Methodological Answer:
The synthesis of this compound likely involves multi-step organic reactions, including:
- Piperidine functionalization : Introducing the 2-methylpyrimidin-4-yloxy group via nucleophilic substitution, typically using a base like potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) .
- Coupling reactions : A carbonyl bridge between the modified piperidine and quinoline moieties could be achieved using coupling agents like EDCI or HATU, as seen in analogous quinoline-piperidine derivatives .
- Purification : Column chromatography or recrystallization is essential to isolate the product from by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
